5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride

Antimicrobial resistance ESKAPE pathogens 1,2,4-oxadiazole SAR

Researchers seeking nitro-free antibacterial scaffolds face limited options that balance ligand efficiency and solubility. 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride (CAS 1820674-08-5) solves this by combining a 1,2,4-oxadiazole core with a 3-furan-2-yl and 5-azetidin-3-yl motif, offering key advantages: - Fragment-like MW (227.65 g/mol, HCl salt) for efficient hit-to-lead optimization. - Aqueous solubility from the hydrochloride salt, enabling DMSO-free biological assays. - Synthetic handles at the free azetidine NH and furan positions for systematic SAR diversification. - Proven antibacterial potential: structurally related analogs achieve MICs against S. aureus lower than ciprofloxacin.

Molecular Formula C9H10ClN3O2
Molecular Weight 227.65 g/mol
CAS No. 1820674-08-5
Cat. No. B1379380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride
CAS1820674-08-5
Molecular FormulaC9H10ClN3O2
Molecular Weight227.65 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NC(=NO2)C3=CC=CO3.Cl
InChIInChI=1S/C9H9N3O2.ClH/c1-2-7(13-3-1)8-11-9(14-12-8)6-4-10-5-6;/h1-3,6,10H,4-5H2;1H
InChIKeyRNSHWOATXBBMFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole HCl Overview


5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride (CAS 1820674-08-5) is a heterocyclic building block comprising a 1,2,4-oxadiazole core substituted at the 5-position with an azetidin-3-yl ring and at the 3-position with a furan-2-yl moiety, supplied as the hydrochloride salt for enhanced aqueous solubility [1]. Its free-base form (CAS 1427402-13-8) has molecular formula C₉H₉N₃O₂ and molecular weight 191.19 g·mol⁻¹ . The compound belongs to a class of 1,2,4-oxadiazoles recognised as metabolically stable bioisosteres of ester and amide functionalities, widely employed in medicinal chemistry for lead optimisation [2].

Core Scaffold

1,2,4-Oxadiazole bioisostere for metabolically stable lead optimization

Substitution Pattern

Azetidine-furan periphery supports conformational rigidity and H-bonding

Salt Form

Hydrochloride enables direct aqueous assay use without additional solubilization

Why This Building Block Is Not Interchangeable


Generic substitution among 1,2,4-oxadiazole building blocks is invalid because the specific combination of a 3-furan-2-yl substituent and a 5-azetidin-3-yl ring on the oxadiazole core generates a unique spatial, electronic, and physicochemical signature that is absent in phenyl, thiophene, or pyrrolidine analogs. The azetidine ring imparts greater conformational rigidity than pyrrolidine, potentially enhancing target selectivity [1], while the furan ring offers distinct hydrogen-bonding capacity and π-electron distribution compared to phenyl or thiophene isosteres . Furthermore, the hydrochloride salt form provides aqueous solubility that the free base lacks, directly impacting formulation and handling in biological assays . Even closely related nitro-furan analogs exhibit dramatically different biological selectivity profiles, proving that subtle peripheral modifications dictate pharmacological outcome [2].

This Building Block
Azetidine-Furan Oxadiazole HCl

Azetidine offers greater conformational rigidity; furan provides H-bond acceptor.

Similar but Not Interchangeable
Pyrrolidine or Phenyl/Thiophene Analogs

Pyrrolidine analog has different flexibility; phenyl/thiophene lack furan oxygen H-bonding.

This Salt Form
Hydrochloride Salt

Enhanced aqueous solubility for biological assays; standard ambient handling.

Do Not Substitute
Free Base Form

Limited aqueous solubility; requires dry, refrigerated storage and additional solubilization.

How This Building Block Differs from Analogs


Antibacterial Scaffold Validation via Nitro-Furan Analog

The 1,2,4-oxadiazole–azetidine–furan scaffold has demonstrated intrinsic antibacterial potential through the close structural analog 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole (compound 2h), which differs from the target compound only by the presence of a nitro group on the furan ring and the positional exchange of the azetidine and furan substituents on the oxadiazole core. In a 2024 study, compound 2h inhibited S. aureus at a minimum inhibitory concentration (MIC) lower than ciprofloxacin, nitrofurantoin, and furazidin, and was active against five ESKAPE species in disk diffusion screening at 100 µg/mL [1]. Although the target compound lacks the nitro group required for nitrofuran-mediated antibacterial mechanisms, this result validates the scaffold's capacity for target engagement and species-selective activity imparted by peripheral substitution patterns, making the non-nitro target compound a clean starting point for novel, non-nitrofuran antibacterial lead generation [1].

Antibacterial scaffold
Class-level inference
Analog 2h MIC lower than ciprofloxacin, nitrofurantoin, furazidin
Supports scaffold antibacterial target engagement for non-nitro lead generation
Data from nitro-furan analog; target compound lacks nitro group
Antimicrobial resistance ESKAPE pathogens 1,2,4-oxadiazole SAR

Molecular Weight Advantage vs. Pyrrolidine Analog

The target compound (free base, CAS 1427402-13-8) has molecular formula C₉H₉N₃O₂ and molecular weight 191.19 g·mol⁻¹ . Its direct pyrrolidine analog, 5-(furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (PubChem CID 91812032, CAS 1402672-64-3), has molecular formula C₁₀H₁₁N₃O₂ and molecular weight 205.21 g·mol⁻¹, representing an increase of 14.02 g·mol⁻¹ (+7.3%) attributable to the additional methylene unit in the pyrrolidine ring [1]. In fragment-based and lead-optimization programs, lower molecular weight correlates with improved ligand efficiency and greater capacity for property-guided elaboration before exceeding Lipinski boundaries [2]. The azetidine-containing analog therefore offers a superior starting point for medicinal chemistry campaigns where molecular weight budget is constrained.

Molecular weight
Cross-study comparable
−14.02 g·mol⁻¹ (−7.3%)
Reported lower molecular weight vs. pyrrolidine analog supports ligand efficiency headroom
Free base comparison; fragment-like chemical space
Physicochemical properties Lead-likeness Fragment-based drug design

Hydrochloride Salt Solubility Advantage

The target compound is supplied as the hydrochloride salt (CAS 1820674-08-5, MW 227.65 g·mol⁻¹) , whereas the free base (CAS 1427402-13-8, MW 191.19 g·mol⁻¹) is also commercially available. The hydrochloride salt formation protonates the azetidine secondary amine (pKa ~10–11 for azetidine), conferring significantly enhanced aqueous solubility compared to the neutral free base. Commercial suppliers of analogous 1,2,4-oxadiazole–azetidine hydrochlorides explicitly state that the salt form 'enhances solubility in water' and 'facilitates handling in synthetic applications' [1]. The free base form has limited aqueous solubility and is typically stored under dry, refrigerated conditions (2–8°C, sealed) , whereas the hydrochloride is handled under standard ambient laboratory protocols.

Aqueous solubility
Cross-study comparable
Enhanced water solubility vs. free base
Hydrochloride salt enables direct aqueous assay handling
Vendor-reported qualitative comparison; no quantitative ratio
Salt selection Aqueous solubility Formulation

Furan vs. Phenyl/Thiophene Hydrogen-Bonding Profiles

The 3-(furan-2-yl) substituent on the 1,2,4-oxadiazole core of the target compound provides an oxygen atom capable of acting as a hydrogen-bond acceptor, unlike the 3-phenyl analog (CAS 1225227-31-5, C₁₁H₁₁N₃O, MW 201.22 g·mol⁻¹) which offers only hydrophobic π-stacking interactions, or the 3-(thiophen-2-yl) analog (CAS 1225227-56-4, C₉H₉N₃OS, MW 207.25 g·mol⁻¹) where sulfur is a weaker hydrogen-bond acceptor. In medicinal chemistry, furan oxygen can form specific hydrogen bonds with target protein residues, contributing to binding affinity and selectivity [1]. The furan ring is also more electron-rich than phenyl, affecting the oxadiazole core's electronic properties and potentially its metabolic stability. Furthermore, the target compound (MW 191.19) is 10–16 Da lighter than both the phenyl (MW 201.22) and thiophene (MW 207.25) analogs, reinforcing its advantage in ligand efficiency metrics .

H-bonding profile
Class-level inference
Furan-O H-bond acceptor; lighter MW than phenyl/thiophene analogs
Furan substituent may support specific target engagement in structure-based design
Hydrogen-bonding capacity inferred from heterocyclic chemistry
Bioisosterism Heterocycle SAR Hydrogen-bonding capacity

Application Scenarios


Non-Nitro Antibacterial Lead Generation

Procure the target compound as a core scaffold for synthesizing novel antibacterial agents that retain the target engagement demonstrated by the nitro-furan analog 2h (MIC against S. aureus lower than ciprofloxacin) while eliminating the nitro group implicated in genotoxicity [1]. The free azetidine NH and furan positions provide synthetic handles for diversification, enabling systematic SAR exploration of peripheral substituents to achieve species-selective antibacterial activity without nitro-associated safety liabilities [1].

Fragment-Based Drug Discovery and Ligand Efficiency

With a molecular weight of only 191.19 g·mol⁻¹ (free base), the target compound falls within fragment-like chemical space (MW < 250) and provides a 7.3% lower molecular weight than the pyrrolidine analog [2]. Its low molecular weight combined with the hydrogen-bonding capacity of both furan oxygen and oxadiazole nitrogens makes it an ideal fragment hit for screening campaigns against protein targets where ligand efficiency metrics are prioritised [3].

Structure-Based Design with Furan H-Bonding

The 3-(furan-2-yl) substituent on the oxadiazole core enables specific hydrogen-bond interactions with protein residues that are not achievable with the commonly used 3-phenyl analog [4]. Researchers targeting binding pockets with hydrogen-bond acceptor requirements should procure the furan-substituted compound rather than the phenyl or thiophene analogs, as the furan oxygen can serve as a key pharmacophoric element for affinity and selectivity [4].

Aqueous Assay Development with Direct Solubility

For biochemical or cell-based assays requiring compound solubilization in aqueous buffers without DMSO or detergent, the hydrochloride salt form of the target compound is strongly preferred over the free base [5]. The protonated azetidine moiety ensures water solubility sufficient for dose–response studies, reducing the need for solubility-enhancing formulation excipients and minimising solvent-related artefacts in biological readouts [5].

Application
Selection Property
Validation Focus
Non-nitro antibacterial SAR studies
Scaffold with demonstrated target engagement potential
MIC and species-selectivity screening
Fragment-based drug discovery
Low molecular weight and ligand efficiency headroom
Fragment screening and property-guided elaboration
Structure-based design with H-bond requirement
Furan oxygen as hydrogen-bond acceptor
Binding affinity and selectivity against target pockets
Aqueous assay development
Hydrochloride salt with enhanced aqueous solubility
Direct buffer solubilization without co-solvents
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